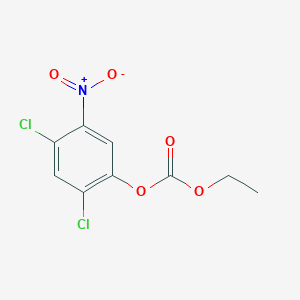![molecular formula C12H7Cl3O2S B3025301 [2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride CAS No. 887344-38-9](/img/structure/B3025301.png)
[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride
描述
[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride: is a chemical compound with the molecular formula C12H7Cl3O2S and a molecular weight of 321.61 g/mol . It is commonly used in various chemical reactions and research applications due to its unique properties and reactivity.
作用机制
Target of Action
Sulfonyl chlorides are often chosen as building blocks in medicinal chemistry for their ability to easily react with heterocyclic amines to create complex sulfonamides .
Mode of Action
The mode of action of 2-(3,4-dichlorophenyl)benzenesulfonyl Chloride involves a series of reactions First, the benzene reacts with chlorosulfonic acid to produce benzenesulfonic acid and HClSecond, the benzenesulfonic acid reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid .
Biochemical Pathways
The compound’s ability to react with heterocyclic amines to form complex sulfonamides suggests it may influence pathways involving these amines .
Result of Action
Given its reactivity with heterocyclic amines, it may influence cellular processes involving these amines .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride typically involves the reaction of 3,4-dichlorobenzene with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent any side reactions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring to maintain the desired reaction parameters .
化学反应分析
Types of Reactions: [2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form corresponding sulfides.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, are used for reduction reactions.
Major Products Formed:
Substituted Products: Depending on the nucleophile used.
Sulfonic Acids: Formed during oxidation reactions.
Sulfides: Formed during reduction reactions.
科学研究应用
Chemistry: In chemistry, [2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride is used as a reagent in various organic synthesis reactions. It is particularly useful in the synthesis of pharmaceutical intermediates and specialty chemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions . It is also used in the development of biochemical assays .
Medicine: In medicine, this compound is explored for its potential use in the synthesis of drug candidates and therapeutic agents .
Industry: In industrial applications, it is used in the production of polymers , dyes , and agrochemicals . Its reactivity makes it a valuable compound in various manufacturing processes .
相似化合物的比较
- [2-(3,4-Dichlorophenyl)phenyl]sulfonamide
- [2-(3,4-Dichlorophenyl)phenyl]sulfone
- [2-(3,4-Dichlorophenyl)phenyl]sulfinyl chloride
Uniqueness: Compared to similar compounds, [2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable reagent in both research and industrial applications .
属性
IUPAC Name |
2-(3,4-dichlorophenyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O2S/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)18(15,16)17/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNFGTZKGUVHGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392782 | |
| Record name | 2-(3,4-dichlorophenyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-38-9 | |
| Record name | 2-(3,4-dichlorophenyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine](/img/structure/B3025219.png)







![2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid](/img/structure/B3025230.png)




![2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3025240.png)
